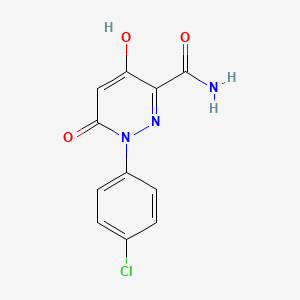

1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKLSLWNJUXRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)N)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and hydrazine hydrate.

Formation of Intermediate: The initial reaction between 4-chlorobenzaldehyde and hydrazine hydrate forms 4-chlorophenylhydrazine.

Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate to form the pyridazine ring.

Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl group at the 4-position.

Amidation: Finally, the compound is amidated to introduce the carboxamide group, yielding the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Hydrolysis: The amide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study conducted by researchers demonstrated that derivatives of pyridazine compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways that are crucial for cell survival and proliferation .

Antimicrobial Properties

Another notable application is its antimicrobial activity. Various studies have shown that 1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide derivatives possess broad-spectrum antibacterial and antifungal activities. These compounds have been effective against resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has suggested that it can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Agriculture

Pesticidal Activity

In agricultural applications, this compound has been studied for its potential as a pesticide. Its efficacy against various pests has been documented, indicating its usefulness in crop protection strategies. The compound works by disrupting the metabolic processes of pests, leading to their mortality .

Materials Science

Polymer Chemistry

This compound has found applications in polymer chemistry as well. It can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against resistant bacterial strains | |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Agriculture | Pesticidal Activity | Disrupts pest metabolism |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

Case Studies

- Antitumor Research : A case study published in a peer-reviewed journal explored the effects of various pyridazine derivatives on human cancer cell lines. The study found that specific modifications to the chemical structure of this compound significantly increased its cytotoxicity against breast cancer cells .

- Agricultural Efficacy : In another case study focusing on agricultural applications, field trials demonstrated that formulations containing this compound effectively reduced pest populations in maize crops without harming beneficial insects. This study highlighted its potential role in integrated pest management strategies .

- Material Development : A collaborative research effort between chemists and material scientists investigated the use of this compound in creating high-performance polymers. The resulting materials exhibited superior properties compared to traditional polymers, suggesting their applicability in advanced engineering fields .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-3-hydroxy-6-oxo-1,6-dihydro-2-pyridazinecarboxamide: Similar structure but with a hydroxyl group at a different position.

1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C12H9ClN2O4

- Molecular Weight: 280.66 g/mol

- CAS Number: 303150-43-8

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial effects. For instance, derivatives of 1,3,4-oxadiazole and piperidine have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized compounds demonstrated strong inhibitory activity against urease, which is crucial for treating infections related to urease-producing bacteria .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. A study reported that several derivatives exhibited significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential for treating Alzheimer's disease and other cognitive disorders .

Table 2: AChE Inhibition Data

| Compound | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|

| Compound D | 2.14 | 21.25 |

| Compound E | 0.63 | 21.25 |

| Compound F | 6.28 | 21.25 |

Study on Analgesic Properties

A study involving a series of derivatives similar to the compound demonstrated significant analgesic activity in male Wistar rats at a dosage of 50 mg/kg. The results indicated a marked reduction in pain response when tested using the tail flick method, suggesting potential applications in pain management .

Hypoglycemic Activity

In another investigation, certain derivatives were tested for their hypoglycemic effects. The results showed that some compounds effectively reduced blood glucose levels in diabetic models, indicating their potential use in diabetes management .

Q & A

Basic: What established synthetic routes exist for this compound, and which reaction parameters critically influence yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehyde derivatives with aminopyridazine precursors, followed by cyclization and functional group modifications. Key parameters include:

- Catalyst selection : Transition metals (e.g., palladium) or acid/base catalysts for regioselective bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Temperature control : Stepwise heating (e.g., 80–120°C) to minimize side reactions .

Quantum chemical calculations (e.g., DFT) can predict optimal pathways, reducing trial-and-error experimentation .

Advanced: How can factorial design of experiments (DoE) optimize synthesis conditions?

Methodological Answer:

DoE employs statistical models to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and identify interactions affecting yield. Steps include:

- Screening designs (e.g., Plackett-Burman) to isolate critical variables .

- Response surface methodology (RSM) to model non-linear relationships and pinpoint optimal conditions .

- Validation experiments to confirm predicted maxima. For example, ICReDD integrates computational reaction path searches with DoE to accelerate optimization .

Basic: Which spectroscopic techniques are most effective for structural characterization, and how should conflicting data be resolved?

Methodological Answer:

- Primary techniques : High-resolution NMR (1H/13C) for functional group assignment, IR for carbonyl/hydroxyl identification, and LC-MS for molecular weight confirmation .

- Contradiction resolution :

Advanced: What computational strategies elucidate reaction mechanisms in this compound’s synthesis?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic transitions during cyclization steps .

- Density Functional Theory (DFT) : Predicts transition states and activation energies for key intermediates .

- AI-driven simulations (e.g., COMSOL Multiphysics): Couple kinetic models with real-time data to refine mechanistic hypotheses .

Basic: How should biological activity assays be designed to assess pharmacological potential?

Methodological Answer:

- In vitro assays : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity, with dose-response curves (IC50 calculations) .

- Positive/Negative controls : Include reference compounds (e.g., doxorubicin for anticancer assays) to validate assay sensitivity .

- Replicates and blinding : Minimize bias via randomized triplicate measurements .

Advanced: How can AI-driven tools enhance scalability and process optimization?

Methodological Answer:

- Smart laboratories : Implement AI for autonomous parameter adjustment (e.g., pH, flow rates) during continuous synthesis .

- Digital twins : Simulate reactor performance (e.g., CSTR vs. batch) using COMSOL to predict bottlenecks .

- Feedback loops : Integrate experimental data with machine learning models to iteratively refine reaction conditions .

Basic: What stability considerations are critical for this compound, and how should degradation be analyzed?

Methodological Answer:

- Storage conditions : Assess stability under humidity (25–60% RH), temperature (4°C vs. ambient), and light exposure .

- Degradation analysis : Use HPLC-DAD to track impurity profiles over time. Accelerated stability studies (40°C/75% RH) predict shelf life .

- Kinetic modeling : Apply Arrhenius equations to extrapolate degradation rates .

Advanced: How can contradictory data in catalytic efficiency studies be reconciled?

Methodological Answer:

- Multivariate regression : Identify hidden variables (e.g., trace moisture, catalyst deactivation) affecting reproducibility .

- Cross-lab validation : Standardize protocols (e.g., catalyst pre-treatment) to reduce inter-lab variability .

- In situ characterization : Use techniques like XAFS to monitor catalyst active sites during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.